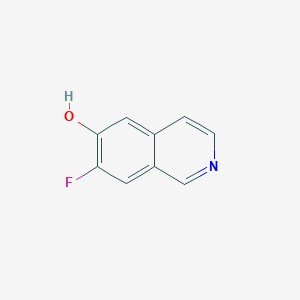

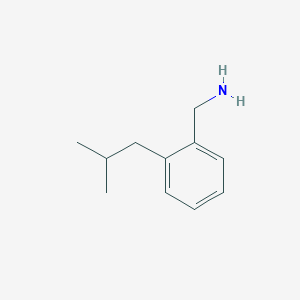

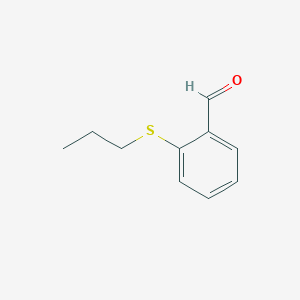

![molecular formula C12H19N3O2S B3302726 {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine CAS No. 918865-21-1](/img/structure/B3302726.png)

{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine

Vue d'ensemble

Description

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is a chemical compound with the CAS Number: 655256-68-1 . It has a molecular weight of 205.3 . The IUPAC name for this compound is 2-(4-methyl-1-piperazinyl)benzylamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is 1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 . The InChI key is GRSJANZWLLXZFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is a liquid at room temperature . It has a molecular weight of 205.3 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory effects . A new piperazine compound (LQFM182) was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test .

Reduction of Pro-Inflammatory Cytokines

The compound has been found to reduce the levels of pro-inflammatory cytokines IL-1b and TNF-a . This reduction could potentially have significant implications for the treatment of conditions characterized by inflammation .

Synthesis of Benzimidazole Analogs

“{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” is used in the synthesis of 2-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride and 2-{5-[(4-ethylpiperazin-1-yl)-sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride . These are benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction .

Antibacterial Activities

Derivatives of “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” have been assayed for their in vitro antibacterial activities . These activities were tested against six representative Gram-positive bacteria and four Gram-negative bacteria .

Chemical Research

This compound is provided to early discovery researchers as part of a collection of unique chemicals . It is used in various chemical research applications .

Toxicity Studies

The compound has been studied for its acute oral systemic toxicity in mice . It was classified in GHS category 300 \ LD50 \ 2000 mg/kg .

Safety and Hazards

The safety information for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Orientations Futures

While specific future directions for “{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine” are not available in the search results, related compounds such as ASP3026 have been identified as potent and selective ALK inhibitors, suggesting potential applications in the treatment of ALK-positive non-small cell lung cancer .

Mécanisme D'action

Target of Action

The primary target of 2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine is the protein S100B . This protein is part of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. S100 proteins are localized in the cytoplasm and/or nucleus of a wide range of cells and are involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known that the compound interacts with its target, the protein s100b, possibly altering its function

Biochemical Pathways

S100B has been implicated in the regulation of protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .

Pharmacokinetics

A structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, has been studied, and most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .

Result of Action

Given its potential interaction with protein s100b, it may influence cellular processes regulated by this protein, including protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .

Propriétés

IUPAC Name |

[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMIOOYURPGNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

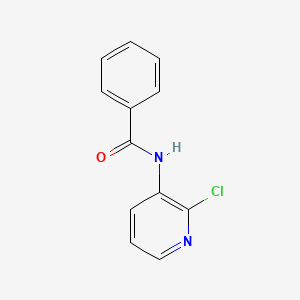

![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)

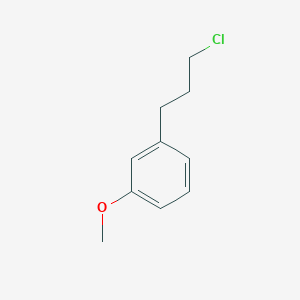

![Hydroxylamine, O-[1-(6-chloro-3-pyridinyl)ethyl]-](/img/structure/B3302670.png)

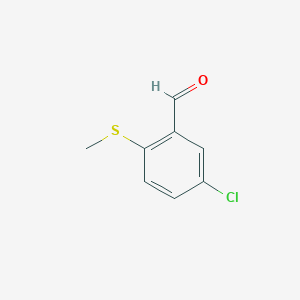

![2-Chlorofuro[2,3-d]pyrimidine](/img/structure/B3302677.png)

![Acetamide, N-[4-(aminomethyl)-2,6-dichlorophenyl]-](/img/structure/B3302688.png)